(R)-Methyl 3-hydroxy-2-methylpropanoate

Catalog No.
S1485356
CAS No.
72657-23-9
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 3-hydroxy-2-methylpropanoate

CAS Number

72657-23-9

Product Name

(R)-Methyl 3-hydroxy-2-methylpropanoate

IUPAC Name

methyl (2R)-3-hydroxy-2-methylpropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

ATCCIZURPPEVIZ-SCSAIBSYSA-N

SMILES

CC(CO)C(=O)OC

Synonyms

(-)-Methyl β-Hydroxyisobutyrate; (2R)-3-Hydroxy-2-methylpropionic Acid Methyl Ester; Methyl (R)-(-)-3-Hydroxy-2-methylpropionate; R-(-)-Roche Ester;

Canonical SMILES

CC(CO)C(=O)OC

Isomeric SMILES

C[C@H](CO)C(=O)OC

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as (R)-Roche ester, is a fundamental chiral building block widely utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). It provides a pre-installed stereocenter featuring a primary hydroxyl group and a methyl ester, which are highly amenable to differentiated functionalization. Commercially available at high optical purities (≥99% ee), this chiral pool reagent is a critical starting material for constructing polyketide chains, macrolides, and other stereochemically demanding targets [1].

Substituting (R)-Roche ester with its racemic counterpart introduces severe inefficiencies in procurement and process chemistry. Utilizing the racemate necessitates complex, yield-limiting chiral resolution steps, which immediately caps the theoretical yield of the desired enantiomer at 50% and requires additional purification [1]. Furthermore, substituting with the (S)-enantiomer is chemically non-viable for target-oriented synthesis, as it completely inverts the stereocenter, leading to the formation of undesired diastereomers that typically lack the target biological activity [2].

Yield Efficiency and Atom Economy vs. Racemic Mixtures

In the synthesis of stereochemically complex active pharmaceutical ingredients, utilizing enantiopure (R)-Roche ester directly provides the required stereocenter, enabling a 100% theoretical yield for that molecular fragment. In contrast, starting from racemic methyl 3-hydroxy-2-methylpropanoate requires a chiral resolution step, which inherently limits the maximum theoretical yield of the desired enantiomer to 50% and adds significant process time and solvent waste[1].

Evidence DimensionMaximum theoretical yield of the (R)-stereocenter
Target Compound Data100% (using enantiopure (R)-Roche ester)
Comparator Or Baseline≤50% (using racemic mixture requiring resolution)
Quantified Difference2x higher theoretical yield limit
ConditionsStandard chiral pool synthesis vs. kinetic resolution workflows

Procuring the enantiopure form eliminates resolution bottlenecks, halves the required starting material volume, and significantly improves overall atom economy.

Diastereocontrol in Downstream Alkylation Sequences

The absolute configuration of (R)-Roche ester is critical for directing downstream stereochemistry. For example, in the synthesis of the western hemisphere of (-)-Enigmazole A, an iodide derived from (R)-Roche ester was subjected to a Myers alkylation and reduction protocol. This sequence furnished the 1,3-dimethyl alcohol with excellent diastereoselectivity (dr >20:1) [1]. Substituting with a low-ee mixture or the wrong enantiomer would catastrophically degrade this ratio, leading to inseparable diastereomeric mixtures.

Evidence DimensionDiastereomeric ratio (dr) in complex fragment coupling
Target Compound Datadr >20:1 (using high-ee (R)-Roche ester derivative)
Comparator Or Baseline~1:1 dr (if racemic starting material is used)
Quantified Difference>20-fold enhancement in stereoselectivity
ConditionsMyers alkylation/reduction protocol using pseudoephedrine amide

High enantiomeric purity in the starting material is non-negotiable for ensuring high diastereoselectivity and avoiding costly late-stage yield losses.

Synthetic Step Reduction vs. Free Acid Comparators

Procuring the methyl ester form, (R)-Methyl 3-hydroxy-2-methylpropanoate, rather than the free acid, (R)-3-hydroxy-2-methylpropanoic acid, streamlines synthetic routes. The ester can be directly protected at the hydroxyl group and subsequently reduced to the aldehyde using DIBAL-H in a highly efficient sequence [1]. Using the free acid would require an additional, often low-yielding esterification or amidation step prior to reduction, increasing the overall step count.

Evidence DimensionNumber of synthetic steps to reach the protected aldehyde intermediate
Target Compound Data2 steps (Protection followed by DIBAL-H reduction)
Comparator Or Baseline3+ steps (Esterification, Protection, then Reduction) using the free acid
Quantified DifferenceElimination of 1 to 2 synthetic steps
ConditionsStandard laboratory scale-up of chiral aldehyde intermediates

Reducing step count lowers reagent costs, minimizes purification bottlenecks, and accelerates the overall manufacturing timeline.

Optical Purity and Batch Reproducibility

Commercial (R)-Roche ester is verified by a specific optical rotation of [a]20/D -23 degrees to -29 degrees (c=4 in MeOH), correlating to an enantiomeric excess of ≥99% . This stringent quality control metric ensures that batch-to-batch variability is minimized. In multi-step macrolide syntheses, even a minor drop in starting ee can lead to exponential yield losses during late-stage crystallizations or chromatographic separations.

Evidence DimensionEnantiomeric excess (ee) and specific rotation
Target Compound Data≥99% ee ([a]20/D -23 to -29 degrees)
Comparator Or BaselineUncertified or degraded chiral pool reagents (<95% ee)
Quantified Difference>4% higher ee, preventing exponential downstream yield decay
ConditionsStandard polarimetry (c=4 in Methanol at 20 degrees C)

Strict adherence to optical rotation specifications guarantees the reproducibility of complex syntheses and prevents catastrophic late-stage failures.

Total Synthesis of Polyketides and Macrolides

(R)-Roche ester is the premier starting material for constructing the polypropionate backbones of marine natural products, such as dictyostatin, discodermolide, and enigmazole A, where its pre-set stereocenter dictates the geometry of the entire molecule[1].

Commercial Manufacturing of Chiral APIs

In industrial pharmaceutical synthesis, procuring enantiopure (R)-Roche ester eliminates the need for large-scale chiral resolution, doubling atom economy and streamlining the production of drugs requiring a specific (R)-2-methyl-1,3-diol motif [2].

Synthesis of Chiral Auxiliaries and Ligands

The compound is utilized to synthesize bespoke chiral ligands and auxiliaries for asymmetric catalysis, where the high optical purity (≥99% ee) of the starting ester directly translates to the stereo-inductive performance of the final catalyst.

XLogP3

-0.1

Wikipedia

Methyl (R)-(-)-3-hydroxy-2-methylpropionate

Dates

Last modified: 08-15-2023
Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020

Explore Compound Types